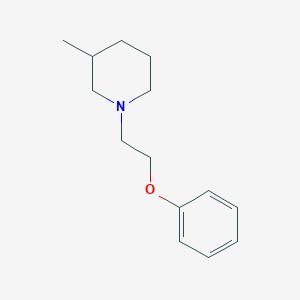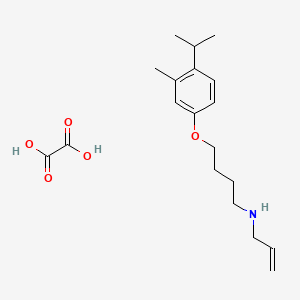![molecular formula C14H15BrN2O5 B4004967 1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid](/img/structure/B4004967.png)
1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid
Vue d'ensemble
Description
1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and bromophenoxy groups Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromophenoxy)propyl]imidazole typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane to form 3-(3-bromophenoxy)propyl bromide. This intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(3-Bromophenoxy)propyl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted imidazoles.
Oxidation Reactions: Imidazole N-oxides are formed.
Reduction Reactions: Amines and alcohols are the major products.
Applications De Recherche Scientifique
1-[3-(3-Bromophenoxy)propyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Bromophenoxy)propyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[3-(4-Bromophenoxy)propyl]imidazole: Similar structure but with a different position of the bromine atom.
1-[3-(3-Chlorophenoxy)propyl]imidazole: Contains a chlorine atom instead of bromine.
1-[3-(3-Methoxyphenoxy)propyl]imidazole: Contains a methoxy group instead of bromine.
Uniqueness: 1-[3-(3-Bromophenoxy)propyl]imidazole is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and biological activity compared to its analogs. The position and nature of the substituent on the phenoxy group can significantly influence the compound’s properties and applications.
Propriétés
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.C2H2O4/c13-11-3-1-4-12(9-11)16-8-2-6-15-7-5-14-10-15;3-1(4)2(5)6/h1,3-5,7,9-10H,2,6,8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRACZNORZTBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4004890.png)
![2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004891.png)
![N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004904.png)
![6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4004911.png)
![2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004931.png)
![3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4004941.png)

![1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4004949.png)
![4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004955.png)

![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4004987.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4004990.png)
![1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)
![2-methyl-8-[2-(2-phenoxyethoxy)ethoxy]quinoline oxalate](/img/structure/B4005002.png)
